molecular formula C13H8BrF2NO B5857038 2-bromo-N-(3,4-difluorophenyl)benzamide

2-bromo-N-(3,4-difluorophenyl)benzamide

Cat. No.: B5857038
M. Wt: 312.11 g/mol
InChI Key: POKIAMLZCXCZST-UHFFFAOYSA-N
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Description

2-Bromo-N-(3,4-difluorophenyl)benzamide is a halogenated benzamide derivative characterized by a bromine substituent at the 2-position of the benzamide ring and a 3,4-difluorophenyl group attached via the amide linkage.

Properties

IUPAC Name

2-bromo-N-(3,4-difluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF2NO/c14-10-4-2-1-3-9(10)13(18)17-8-5-6-11(15)12(16)7-8/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKIAMLZCXCZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3,4-difluorophenyl)benzamide typically involves the bromination of N-(3,4-difluorophenyl)benzamide. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-bromo-N-(3,4-difluorophenyl)benzamide may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3,4-difluorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

2-bromo-N-(3,4-difluorophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an anti-inflammatory or anticancer agent.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,4-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

Halogen Position and Type
  • 2-Bromo-N-(3,4-dimethoxyphenyl)benzamide (3c) :

    • Substituents: Bromine (2-position), methoxy groups (3,4-positions on phenyl).
    • Synthesis: 97% yield via base-free copper-assisted coupling .
    • ¹H NMR : δ 9.50 (s, 1H, NH), 7.95 (d, J = 7.4 Hz, aromatic), 3.82 (s, 6H, OCH₃) .
    • ¹³C NMR : δ 165.9 (C=O), 158.9–109.7 (aromatic carbons), 56.2–56.1 (OCH₃) .
  • 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C10) :

    • Substituents: Bromine (4-position), sulfonamide (2-position), dimethoxy (3,5-positions on phenyl).
    • ¹³C NMR : δ 166.3 (C=O), 160.9 (OCH₃), 55.7–35.4 (aliphatic carbons) .

Methoxy groups enhance solubility but reduce electrophilicity compared to fluorine .

Functional Group Additions
  • 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide :
    • Substituents: Chlorine (5-position), hydroxyl (2-position), CF₃ (4-position on phenyl).
    • Antimicrobial Activity: 64–66% inhibition of Desulfovibrio piger biomass at 0.37–1.10 µmol/L .
    • Cytotoxicity: High toxicity (low bacterial survival) due to electron-withdrawing CF₃ .

Comparison : The target compound lacks a hydroxyl group but includes bromine, which may enhance lipophilicity and alter binding kinetics.

Variations on the Aryl Amine Group

Fluorine vs. Methoxy Substituents
  • N-(3,4-Difluorophenyl)benzamide: Substituents: No bromine on benzamide; 3,4-difluorophenyl. Synthesis: Prepared via Bu4NI/TBHP-mediated coupling (80°C, 6 h) . Key Property: Fluorine substituents increase metabolic stability and membrane permeability compared to methoxy analogs .
  • N-(3,4-Dichlorophenyl)-2-hydroxybenzamide :

    • Substituents: Chlorine (3,4-positions on phenyl), hydroxyl (2-position).
    • Antimicrobial Activity: 49–50% biomass inhibition at 0.37–1.10 µmol/L .
Antipsychotic Benzamides
  • Amisulpride :
    • Substituents: Methoxy groups, sulfonamide.
    • Activity: High affinity for dopamine D2/D3 receptors (Ki = 2.8–3.2 nM) with limbic selectivity .
    • SAR Insight : Electron-withdrawing groups (e.g., bromine in the target compound) may enhance receptor binding but require balanced lipophilicity to avoid off-target effects .
Antimicrobial Salicylamides
  • 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide :
    • Activity: 82–90% biomass inhibition of D. piger at 0.37–1.10 µmol/L .
    • Mechanism : Nitro groups enhance redox activity, disrupting bacterial sulfate reduction .

Comparison : The absence of a hydroxyl group in the target compound may reduce antimicrobial efficacy but improve stability in physiological environments.

Physicochemical Properties

Table 1: Melting Points and Yields of Selected Benzamides
Compound Melting Point (°C) Synthesis Yield Reference
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 90 80%
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide 96 34%
2-Bromo-N-(3,4-dimethoxyphenyl)benzamide N/A 97%
N-(3,4-Difluorophenyl)benzamide N/A Not reported

Note: The target compound’s melting point is unreported, but bromine and fluorine substituents likely elevate it due to increased molecular symmetry and intermolecular halogen bonding .

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